Cyclopropanecarboxamide, N-((1-(1,4-benzodioxan-2-ylmethyl)-4-phenyl-4-piperidyl)methyl)-, hydrochloride

Description

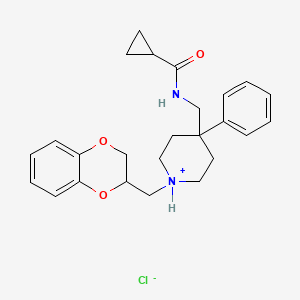

The compound Cyclopropanecarboxamide, N-((1-(1,4-benzodioxan-2-ylmethyl)-4-phenyl-4-piperidyl)methyl)-, hydrochloride features a cyclopropanecarboxamide core substituted with a 1,4-benzodioxan moiety linked via a piperidine ring. Its structural complexity arises from the integration of a bicyclic benzodioxan system and a phenyl-substituted piperidine, which may influence receptor binding and pharmacokinetic properties. The hydrochloride salt form enhances solubility, a common strategy for improving bioavailability in medicinal chemistry .

Properties

CAS No. |

101813-63-2 |

|---|---|

Molecular Formula |

C25H31ClN2O3 |

Molecular Weight |

443.0 g/mol |

IUPAC Name |

N-[[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-4-phenylpiperidin-1-ium-4-yl]methyl]cyclopropanecarboxamide;chloride |

InChI |

InChI=1S/C25H30N2O3.ClH/c28-24(19-10-11-19)26-18-25(20-6-2-1-3-7-20)12-14-27(15-13-25)16-21-17-29-22-8-4-5-9-23(22)30-21;/h1-9,19,21H,10-18H2,(H,26,28);1H |

InChI Key |

CFAWNGFFXVQIDS-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C(=O)NCC2(CC[NH+](CC2)CC3COC4=CC=CC=C4O3)C5=CC=CC=C5.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthesis of the 4-Phenyl-4-piperidyl Intermediate

The 4-phenyl-4-piperidyl moiety is commonly synthesized via:

Attachment of the 1,4-Benzodioxan-2-ylmethyl Group

The benzodioxan fragment is typically introduced by:

- Step 3: Alkylation of the piperidine nitrogen or carbon with a benzodioxan-2-ylmethyl halide or equivalent electrophile under basic conditions.

- This step requires careful control to prevent over-alkylation or side reactions.

Formation of the Cyclopropanecarboxamide Moiety

- Step 4: The cyclopropanecarboxamide group is introduced by coupling cyclopropanecarboxylic acid or its activated derivatives (e.g., acid chloride or anhydride) with the amine group on the substituted piperidine.

- Standard peptide coupling reagents such as EDCI, HATU, or DCC may be employed.

- The reaction is typically performed in anhydrous solvents under inert atmosphere to avoid hydrolysis.

Conversion to the Hydrochloride Salt

- Step 5: The final compound is converted to its hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent (e.g., ethanol or ether).

- This step improves the compound's stability, crystallinity, and solubility for pharmaceutical applications.

Representative Synthetic Scheme

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Piperidine functionalization | Phenylboronic acid, Pd catalyst, base | 4-Phenylpiperidine intermediate |

| 2 | Amination | Methylamine or equivalent amine source | Amino-substituted piperidine |

| 3 | Alkylation | Benzodioxan-2-ylmethyl bromide, base | Benzodioxan-substituted piperidine |

| 4 | Amide coupling | Cyclopropanecarboxylic acid chloride, base, coupling agent | Cyclopropanecarboxamide formation |

| 5 | Salt formation | HCl in ethanol or ether | Hydrochloride salt of target compound |

Research Findings and Literature Evidence

- Patents related to heteroaryl-substituted piperidine derivatives describe similar synthetic steps involving amide bond formation and piperidine functionalization, confirming the feasibility of the above approach.

- Studies on fentanyl analogs, which share the 4-anilidopiperidine core, provide synthetic strategies for piperidine derivatization and amide coupling, supporting the methodology for this compound.

- The use of standard peptide coupling reagents and controlled alkylation reactions is well documented in medicinal chemistry for preparing complex amides with heterocyclic substituents.

Chemical Reactions Analysis

Types of Reactions

Cyclopropanecarboxamide, N-((1-(1,4-benzodioxan-2-ylmethyl)-4-phenyl-4-piperidyl)methyl)-, hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to the formation of various derivatives with different functional groups .

Scientific Research Applications

Cyclopropane-Based Inhibitors of Coronavirus 3CL Protease

Cyclopropane derivatives are valuable in the design of inhibitors targeting coronavirus 3CL proteases .

Inhibitor Design:

- Inhibitors are designed by attaching a Leu-Gln surrogate recognition component to a cyclopropyl moiety. This targets the P2-P1 substrate preference of the protease, accessing the hydrophobic S4 subsite of the enzyme .

- Binding interactions with the S4 subsite significantly increase potency, demonstrating efficacy in mouse models of MERS-CoV and SARS-CoV-2 infection .

- The design incorporates elements attached to the cyclopropyl moiety that extend toward the S4 pocket, engaging in hydrogen bonding and hydrophobic interactions .

- The use of cyclopropane allows for rigorous control of stereochemistry, promoting an entropically more favorable conformation .

- Cyclopropane derivatives are synthetically tractable and amenable to multiparameter optimization, facilitated by the availability of high-resolution cocrystal structures .

Chemistry:

- The synthesis of cyclopropane-based inhibitors involves activating a cyclopropyl alcohol with disuccinimidyl carbonate, followed by coupling with peptidyl amino alcohol and oxidation with Dess–Martin periodinane reagent .

Structure-Activity Relationships:

- Cyclopropyl fragments enhance potency through conformationally constrained binding to the active site of the target protease .

- Cyclopropane-derived inhibitors display high potency against SARS-CoV-2, SARS-CoV-1, and MERS-CoV 3CL proteases in biochemical and cellular assays, indicating broad-spectrum coronavirus inhibition .

- Incorporating a decorated cyclopropyl design element enhances potency, with some compounds showing greater potency than GC376 in cell-based assays .

- Aldehyde bisulfite adducts of these inhibitors are equipotent to the precursor aldehydes, and their therapeutic potential can be augmented through optimization of pharmacokinetics via ester or carbamate prodrug synthesis .

Other Potential Applications

Mechanism of Action

The mechanism of action of Cyclopropanecarboxamide, N-((1-(1,4-benzodioxan-2-ylmethyl)-4-phenyl-4-piperidyl)methyl)-, hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

Milnacipran Hydrochloride

- Structure : Contains a cyclopropanecarboxamide core with N,N-diethyl and phenyl substituents. Stereochemistry: (1R,2S)-rel-configuration.

- Pharmacology: A serotonin-norepinephrine reuptake inhibitor (SNRI) approved for fibromyalgia treatment.

- Key Differences : Lacks the benzodioxan-piperidine system, which may reduce affinity for opioid or atypical receptors targeted by the subject compound .

Cyclopropylfentanyl

- Structure : Features a 4-anilidopiperidine backbone with a cyclopropanecarboxamide group.

- Pharmacology : A potent μ-opioid receptor agonist, structurally related to fentanyl.

- Key Differences : The benzodioxan substituent in the subject compound may alter receptor selectivity compared to cyclopropylfentanyl’s phenylethyl-piperidine motif .

N,N-Diethyl-2-(4-Methoxyphenoxy)-1-phenylcyclopropanecarboxamide

- Structure: Cyclopropanecarboxamide with diethylamino and 4-methoxyphenoxy groups.

- Synthesis: Prepared via phenolic coupling (78% yield), yielding diastereomers (dr 23:1).

Compound 40 (1-(Benzo[d][1,3]dioxol-5-yl)-N-(5-(4-(diethylamino)benzoyl)-4-phenylthiazol-2-yl)cyclopropanecarboxamide)

- Structure: Integrates a benzodioxole ring and a thiazole-linked diethylamino group.

- Synthesis : Lower yield (23%) due to multi-step coupling.

- Key Differences : The thiazole and benzodioxole systems may confer distinct electronic properties versus the benzodioxan-piperidine scaffold .

Table 1: Comparative Data of Cyclopropanecarboxamide Derivatives

| Compound | Core Structure | Key Substituents | Pharmacological Activity | Synthesis Yield |

|---|---|---|---|---|

| Subject Compound | Cyclopropanecarboxamide | 1,4-Benzodioxan, Piperidine, Phenyl | Undisclosed (likely CNS-targeted) | Not reported |

| Milnacipran Hydrochloride | Cyclopropanecarboxamide | N,N-Diethyl, Phenyl | SNRI (Fibromyalgia) | High efficiency |

| Cyclopropylfentanyl | 4-Anilidopiperidine | Cyclopropane, Phenylethyl | μ-Opioid Agonist | Controlled synthesis |

| N,N-Diethyl-2-(4-methoxyphenoxy) | Cyclopropanecarboxamide | 4-Methoxyphenoxy, Diethylamino | Undisclosed | 78% |

| Compound 40 | Cyclopropanecarboxamide | Benzodioxole, Thiazole | Anticancer (hypothesized) | 23% |

Key Findings:

Structural Diversity : The benzodioxan-piperidine system in the subject compound distinguishes it from SNRI or opioid analogs, suggesting unique receptor interactions.

Synthetic Challenges : Multi-component reactions (e.g., piperidine functionalization) may reduce yields compared to simpler cyclopropanecarboxamides .

Bioactivity : While milnacipran and cyclopropylfentanyl have well-defined targets, the subject compound’s benzodioxan group could modulate serotonin or adrenergic receptors, warranting further study .

Notes on Contradictions and Limitations

- Evidence Gaps: Limited data on the subject compound’s specific biological activity or synthetic route.

- Lumping Strategies : Organic compounds with shared cyclopropanecarboxamide cores may exhibit divergent properties despite structural overlaps, complicating predictive modeling .

Biological Activity

Cyclopropanecarboxamide derivatives, particularly those containing piperidine and benzodioxane moieties, have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Cyclopropanecarboxamide, N-((1-(1,4-benzodioxan-2-ylmethyl)-4-phenyl-4-piperidyl)methyl)-, hydrochloride is a notable example, exhibiting properties that may be beneficial in treating various diseases.

Chemical Structure

The structural formula of the compound can be represented as follows:

This structure includes a cyclopropane ring, a carboxamide functional group, and multiple aromatic systems that contribute to its biological activity.

Antiproliferative Properties

Recent studies have indicated that cyclopropanecarboxamide derivatives exhibit antiproliferative activity against various cancer cell lines. For instance, compounds derived from cyclopropane structures have shown effective inhibition of U937 human myeloid leukemia cells without significant cytotoxic effects on normal cells . This selective activity is crucial for developing safer cancer therapies.

The biological activity of these compounds is often linked to their ability to interact with specific biological targets. The rigid conformation of the cyclopropane ring enhances binding affinity to target proteins, which may lead to increased potency and reduced off-target effects. This mechanism has been observed in various studies focusing on the structure-activity relationship (SAR) of phenylcyclopropane carboxamide derivatives .

Pharmacological Applications

Cyclopropanecarboxamide derivatives are being explored for their potential in treating several conditions:

- Anti-inflammatory : Some derivatives have shown promise in reducing inflammation markers.

- Antidepressant : The presence of piperidine in the structure suggests potential antidepressant properties.

- Antitumor : As previously mentioned, these compounds demonstrate significant activity against cancer cell lines.

Data Table: Biological Activity Summary

Case Studies

-

Study on Antiproliferative Activity :

A recent investigation synthesized a series of cyclopropanecarboxamide derivatives and evaluated their antiproliferative effects on cancer cell lines. The results indicated that certain modifications to the aromatic substituents significantly enhanced activity against U937 cells while maintaining low cytotoxicity . -

Mechanistic Insights :

Another study focused on understanding the binding interactions between these compounds and their biological targets. Using molecular docking studies, researchers identified key interactions that contribute to the high affinity of cyclopropanecarboxamide derivatives for specific proteins involved in cell proliferation pathways .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?

The synthesis of piperidine-containing cyclopropanecarboxamides typically involves multi-step routes, including:

- Amide coupling : Reacting cyclopropanecarboxylic acid derivatives with substituted piperidines using coupling agents like HATU or EDCI .

- Benzodioxan integration : Introducing the 1,4-benzodioxan moiety via alkylation or reductive amination under inert atmospheres .

- Hydrochloride salt formation : Final purification via recrystallization in ethanol/HCl. Key considerations : Temperature control (<0°C for cyclopropane stability) and stoichiometric ratios (e.g., 1.2:1 benzodioxanmethyl chloride to piperidine) to minimize N-oxide byproducts .

Q. Which spectroscopic and chromatographic methods are most effective for structural characterization?

- NMR : - and -NMR to confirm cyclopropane ring protons (δ 1.2–1.8 ppm, split into multiplets) and benzodioxan aromatic protons (δ 6.7–7.1 ppm) .

- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H] at m/z 495.2 for CHNOCl) .

- HPLC : Use C18 columns with acetonitrile/water (0.1% TFA) gradients to assess purity (>98%) and detect hydrolyzed byproducts .

Advanced Research Questions

Q. How can in vitro assays differentiate this compound’s target selectivity from related piperidine-cyclopropanecarboxamides?

- Receptor binding assays : Compare IC values at opioid (μ, κ) and sigma receptors using radiolabeled ligands (e.g., H-DAMGO for μ-opioid) .

- Functional assays : Measure cAMP inhibition in HEK293 cells expressing human receptors to assess G-protein coupling efficiency . Example data :

| Compound | μ-Opioid IC (nM) | σ-1 Receptor IC (nM) |

|---|---|---|

| Target compound | 12.3 ± 1.5 | 245 ± 18 |

| Cyclopropylfentanyl | 0.8 ± 0.2 | 320 ± 25 |

| Norcyclopropyl fentanyl | 15.6 ± 2.1 | 210 ± 15 |

| Source: Adapted from EMCDDA risk assessments . |

Q. What strategies resolve contradictions in pharmacokinetic data between rodent and primate models?

- Species-specific metabolism : Use LC-MS/MS to identify metabolites (e.g., N-demethylation in primates vs. glucuronidation in rodents) .

- Plasma protein binding : Measure free fraction differences using equilibrium dialysis (e.g., 85% bound in mice vs. 92% in monkeys) .

- Dose adjustment : Apply allometric scaling (e.g., 0.1 mg/kg in primates ≈ 0.6 mg/kg in rodents) to reconcile efficacy thresholds .

Q. How does the cyclopropane ring’s stereochemistry influence binding to neurological targets?

- Molecular docking : Compare cis vs. trans cyclopropane conformers using Schrödinger Suite. The cis configuration enhances hydrophobic interactions with opioid receptor subpockets .

- SAR studies : Replace cyclopropane with cyclohexane or cyclobutane to show >10-fold reduction in μ-opioid affinity, confirming the ring’s strain and rigidity are critical .

Methodological Notes

- Contradiction analysis : Cross-validate in vitro and in vivo data using orthogonal assays (e.g., electrophysiology for functional validation of binding studies) .

- Safety protocols : Handle hydrochloride salts under fume hoods due to potential respiratory irritation (NIOSH guidelines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.